

Synthesis and characterization of novel oxazol-2-ylboronic acids

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Compound of Interest

Compound Name: *Oxazol-2-ylboronic acid*

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An In-depth Technical Guide to the Synthesis and Characterization of Novel **Oxazol-2-ylboronic Acids**

Introduction

Oxazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.^[1] Their unique chemical properties enable diverse interactions with enzymes and receptors, making them privileged scaffolds in drug discovery.^{[2][3]} Similarly, boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[4] The incorporation of a boronic acid moiety onto an oxazole ring, specifically at the 2-position, creates a versatile bifunctional molecule, **oxazol-2-ylboronic acid**. This compound serves as a valuable reactant and intermediate for creating complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.^[5]

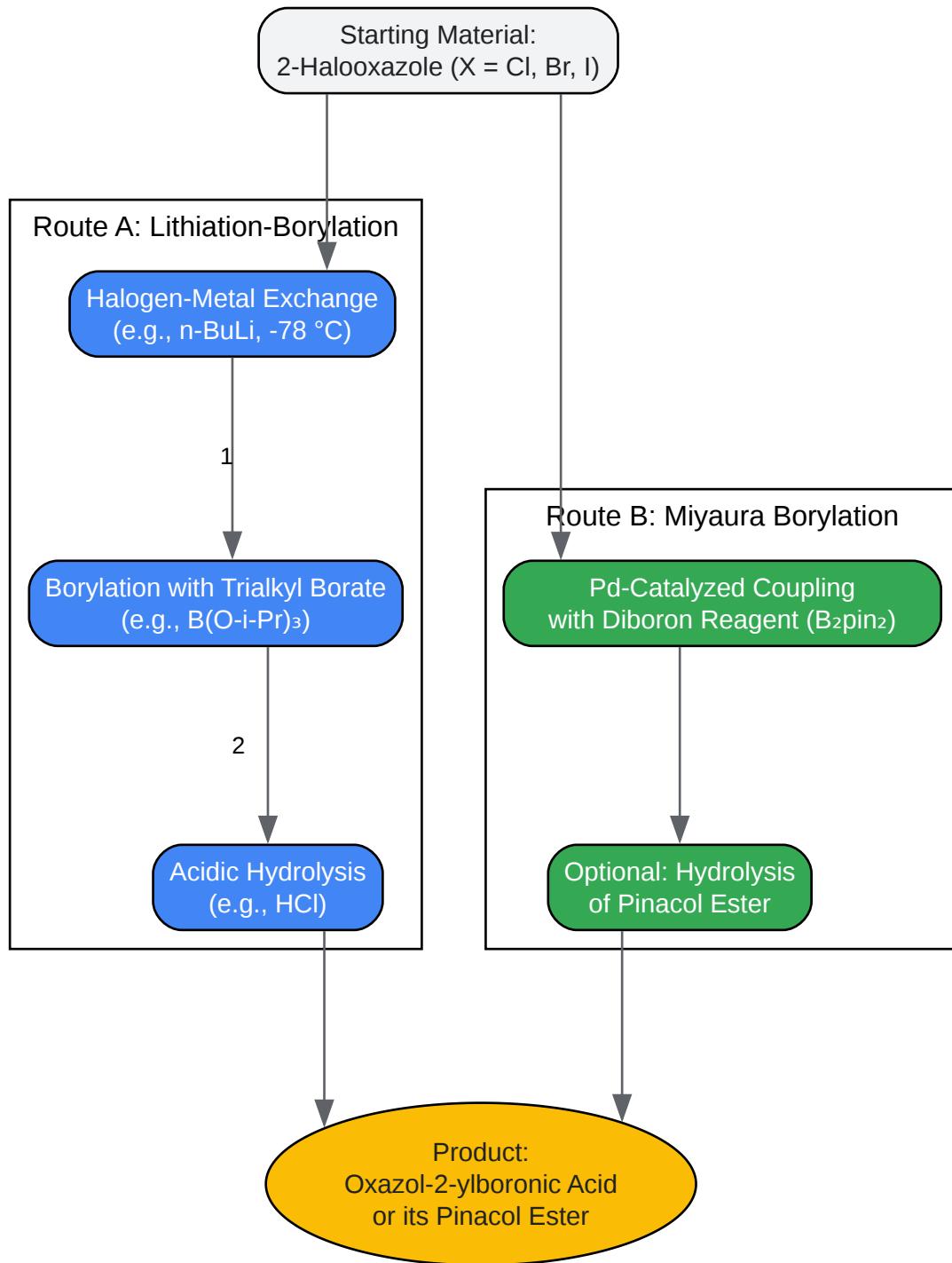
This technical guide provides a comprehensive overview of the primary synthetic routes to novel **oxazol-2-ylboronic acids** and the essential analytical techniques for their characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking detailed protocols and comparative data.

Synthetic Pathways

The synthesis of **oxazol-2-ylboronic acids** is not as commonly documented as their subsequent use in cross-coupling reactions. However, robust synthetic strategies can be adapted from methodologies established for other heterocyclic boronic acids. The two most effective and widely applicable methods are direct lithiation followed by borylation and palladium-catalyzed Miyaura borylation.

A general workflow for these synthetic approaches is outlined below.

General Workflow for Oxazol-2-ylboronic Acid Synthesis

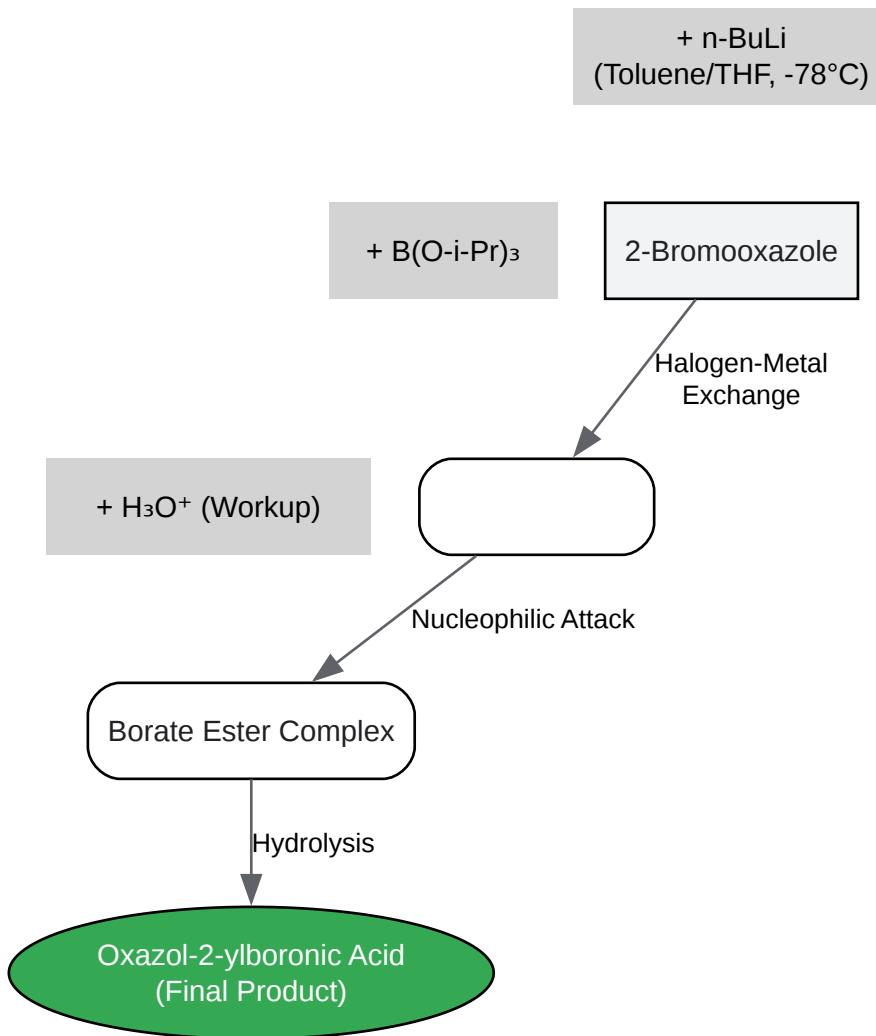
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Caption: High-level overview of the two primary synthetic routes.

Route A: Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with an electrophilic boron source. It is highly effective but requires stringent anhydrous conditions and cryogenic temperatures. The reaction proceeds via a 2-lithiooxazole intermediate, which rapidly reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.[6] This approach is analogous to the synthesis of other heteroaryl boronic acids, such as 3-pyridylboronic acid.[7]

Mechanism: Lithiation-Borylation Pathway

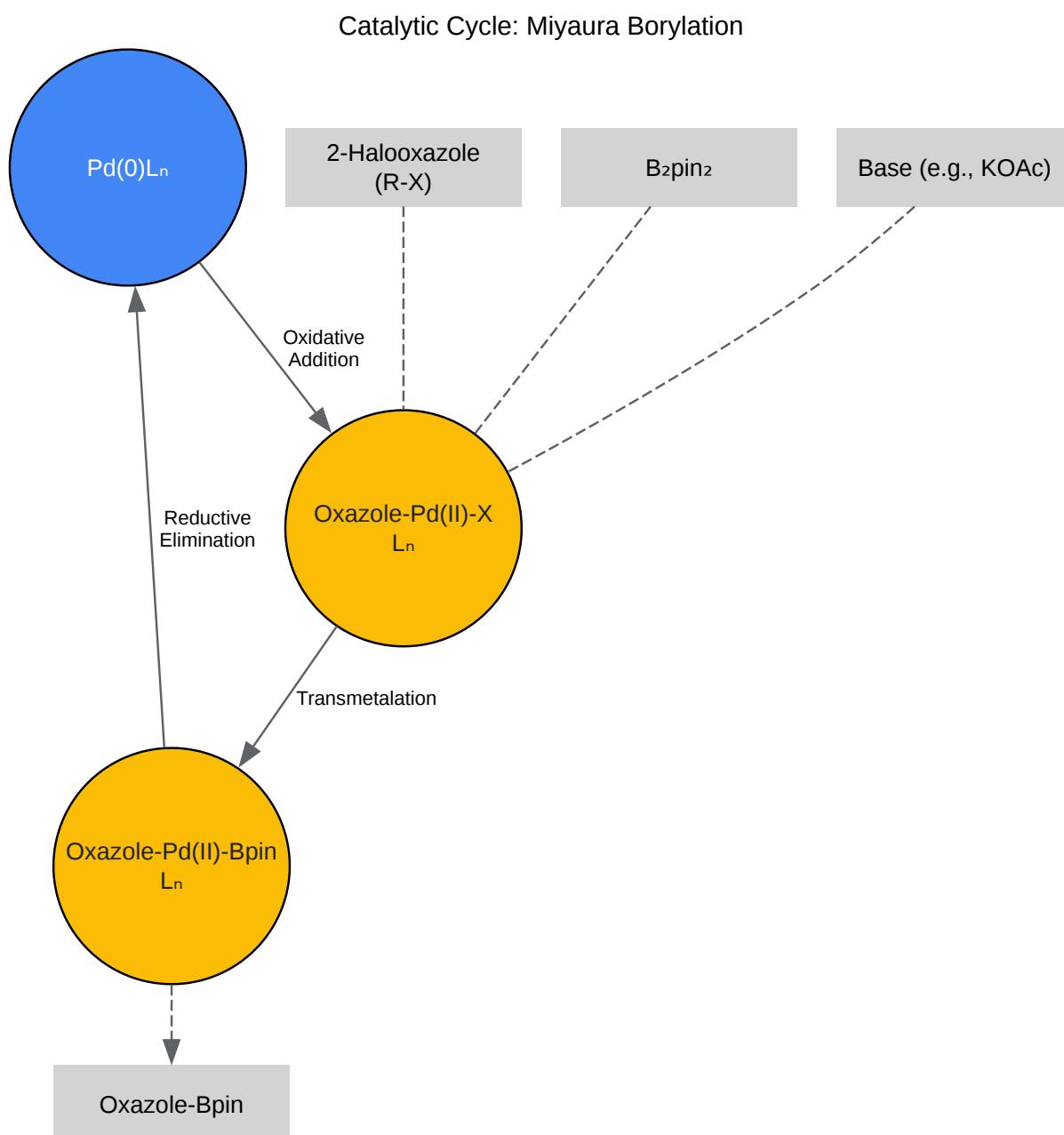


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Caption: Key steps in the lithiation-borylation synthesis route.

Route B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that uses a palladium catalyst to couple a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron ($B_2\text{pin}_2$).^[6] This method offers milder reaction conditions compared to lithiation and demonstrates excellent functional group tolerance. The reaction typically yields the boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid. The ester can be used directly in subsequent reactions or hydrolyzed if the free acid is required.



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Caption: Simplified catalytic cycle for Miyaura borylation.

Comparison of Synthetic Routes

Feature	Route A: Lithiation-Borylation	Route B: Miyaura Borylation
Starting Material	2-Bromo- or 2-chlorooxazole	2-Bromo- or 2-iodooxazole
Key Reagents	n-Butyllithium, Triisopropyl borate	Pd catalyst (e.g., Pd(dppf)Cl ₂), B ₂ pin ₂ , Base (e.g., KOAc)
Temperature	Cryogenic (-78 °C)	Elevated (e.g., 80-100 °C)
Product Form	Free boronic acid	Boronic acid pinacol ester
Advantages	High yields, well-established for similar heterocycles.[6]	Milder conditions, broad functional group tolerance, stable product.
Disadvantages	Requires strict anhydrous conditions, low temperatures, sensitive to many functional groups.	Catalyst cost, potential for metal contamination in the product.

Experimental Protocols

Protocol 1: Synthesis of Oxazol-2-ylboronic Acid via Lithiation-Borylation

This protocol is adapted from procedures for analogous heterocyclic compounds.[6][7]

- Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromooxazole (1.0 eq) in anhydrous THF/Toluene (4:1 mixture) and cool the solution to -78 °C in a dry ice/acetone bath.
- Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
- Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) or by column chromatography to yield the final product.

Protocol 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.[\[6\]](#)

- Preparation: To a flask, add 2-bromooxazole (1.0 eq), bis(pinacolato)diboron (B_2pin_2) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and $[\text{1},\text{1}'\text{-Bis(diphenylphosphino)ferrocene}]$ dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 eq).
- Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous solvent (e.g., DMSO or 1,4-dioxane).
- Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and filter.
- Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the

pinacol ester product.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **oxazol-2-ylboronic acids**.

Technique	Expected Observations for Oxazol-2-ylboronic Acid
¹ H NMR	<ul style="list-style-type: none">- Signal for the B(OH)₂ protons (broad singlet, may be exchangeable with D₂O).- Distinct signals for the oxazole ring protons at C4 and C5, typically in the aromatic region (δ 7-8 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Signal for the carbon atom attached to boron (C2), which may be broad or have a lower intensity.- Signals for the other two oxazole ring carbons (C4, C5).
¹¹ B NMR	<ul style="list-style-type: none">- A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal planar boronic acid.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- The electron impact mass spectrum of the parent oxazole shows a prominent molecular ion peak.[8]- For oxazol-2-ylboronic acid, expect to see the molecular ion [M]⁺ and characteristic fragments corresponding to the loss of water and other neutral fragments.[8]
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- A broad absorption band for the O-H stretch of the boronic acid group (~3200-3500 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- Characteristic C=N and C=C stretching vibrations for the oxazole ring (~1500-1650 cm⁻¹).[9][10]
Melting Point	<p>A sharp melting point is indicative of a pure crystalline compound.</p>

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